N-Cyclopentyl-2-{[6-(furan-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide
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Overview
Description
N-Cyclopentyl-2-{[6-(furan-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-2-{[6-(furan-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine with cyclopentylamine and chloroacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-2-{[6-(furan-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazolopyridazine moiety can be reduced under hydrogenation conditions to yield dihydro derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted acetamides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Cyclopentyl-2-{[6-(furan-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or proteins essential for the survival of pathogenic microorganisms, thereby exerting its antimicrobial effects. Molecular docking studies have shown that the compound can form stable interactions with target proteins, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
N-Cyclopentyl-2-{[6-(furan-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide: shares structural similarities with other triazolopyridazine derivatives and furan-containing compounds.
6-[2-(Furan-2-yl)ethyl]-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one: Another compound with a furan ring and triazine moiety, known for its antimicrobial activity.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N5O2S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-cyclopentyl-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H17N5O2S/c22-15(17-11-4-1-2-5-11)10-24-16-19-18-14-8-7-12(20-21(14)16)13-6-3-9-23-13/h3,6-9,11H,1-2,4-5,10H2,(H,17,22) |
InChI Key |
SREUXMDOAIYLNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 |
Origin of Product |
United States |
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